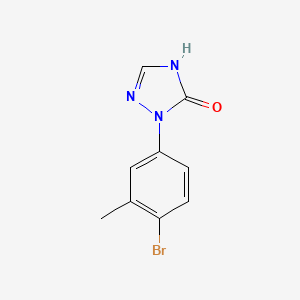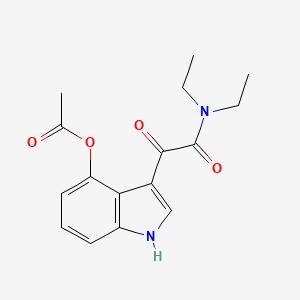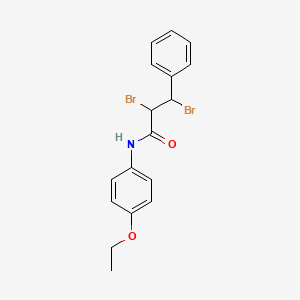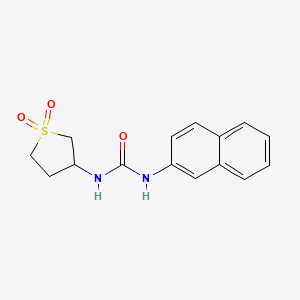![molecular formula C18H8N2O2S4 B12112870 3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 1246679-11-7](/img/structure/B12112870.png)
3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a heterocyclic compound that belongs to the family of fused thiophenes. This compound is known for its unique electronic properties, making it a valuable building block in the field of organic electronics. It is widely used in the synthesis of small molecules and polymers for applications such as organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves the Stille and Suzuki coupling reactions. These reactions are carried out under specific conditions to ensure the formation of the desired product. For instance, the Stille coupling reaction involves the use of palladium catalysts and organotin reagents, while the Suzuki coupling reaction uses palladium catalysts and boronic acids .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dion durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Produkten führt.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und verschiedene Katalysatoren (z. B. Palladium, Platin). Die Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittel werden sorgfältig gesteuert, um die gewünschten Ergebnisse zu erzielen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können Oxidationsreaktionen beispielsweise zu oxidierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Verbindungen erzeugen können .
Wissenschaftliche Forschungsanwendungen
3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dion hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
Der Wirkmechanismus von 3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dion beinhaltet seine Fähigkeit, an der π-Konjugation teilzunehmen, was die Delokalisierung von elektronischen Zuständen über das molekulare Rückgrat ermöglicht. Diese Delokalisierung verstärkt seine elektronischen Eigenschaften, was es für die Verwendung in organischen elektronischen Bauelementen geeignet macht. Die Verbindung interagiert mit verschiedenen molekularen Zielstrukturen und Signalwegen, abhängig von ihrer spezifischen Anwendung .
Wirkmechanismus
The mechanism of action of 3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves its ability to participate in π-conjugation, which allows for the delocalization of electronic states across the molecular backbone. This delocalization enhances its electronic properties, making it suitable for use in organic electronic devices. The compound interacts with various molecular targets and pathways, depending on its specific application .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Poly(3-Hexylthiophen) (P3HT): Ein weit verbreitetes konjugiertes Polymer mit hoher Ladungsmobilität.
Poly[2,5-bis(3-Alkylthiophen-2-yl)thieno(3,2-b)thiophen] (PBTTT): Bekannt für seine hohe Ladungsmobilität und großen kristallinen Domänen.
Poly{2,2′-[(2,5-bis(2-Octyldodecyl)-3,6-dioxo-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrole-1,4-diyl)]dithiophen-5,5′-diyl-alt-thieno[3,2-b]thiophen-2,5-diyl} (PDBT-co-TT): Wird als effiziente Lochtransportschicht in Perovskit-Solarzellen eingesetzt.
Einzigartigkeit
3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dion zeichnet sich durch seine einzigartigen elektronischen Eigenschaften aus, die auf seine kondensierte Thiophenstruktur zurückzuführen sind. Diese Struktur ermöglicht eine verbesserte π-Konjugation und eine bessere Abstimmung der Bandlücken, was es zu einer wertvollen Verbindung im Bereich der organischen Elektronik macht .
Eigenschaften
CAS-Nummer |
1246679-11-7 |
|---|---|
Molekularformel |
C18H8N2O2S4 |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
3-hydroxy-1,4-bis(thieno[3,2-b]thiophen-5-yl)-2H-pyrrolo[3,4-c]pyrrol-6-one |
InChI |
InChI=1S/C18H8N2O2S4/c21-17-13-14(16(20-17)12-6-10-8(26-12)2-4-24-10)18(22)19-15(13)11-5-9-7(25-11)1-3-23-9/h1-6,19,22H |
InChI-Schlüssel |
BNARWHJKFJGMHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2=C1SC(=C2)C3=C4C(=C(N3)O)C(=NC4=O)C5=CC6=C(S5)C=CS6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[1-(5-Methylthiophen-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B12112800.png)



![Methyl 3-hydroxy-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoate](/img/structure/B12112829.png)

![6-(Phenylsulfonyl)benzo[d]thiazol-2-amine](/img/structure/B12112835.png)

![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12112882.png)


